2-Amino-1H-benzimidazole-4-boronic acid
Description
Properties
Molecular Formula |
C7H8BN3O2 |
|---|---|
Molecular Weight |
176.97 g/mol |
IUPAC Name |
(2-amino-1H-benzimidazol-4-yl)boronic acid |
InChI |
InChI=1S/C7H8BN3O2/c9-7-10-5-3-1-2-4(8(12)13)6(5)11-7/h1-3,12-13H,(H3,9,10,11) |
InChI Key |
IWJHPGPCYDDHRQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)NC(=N2)N)(O)O |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthetic Route via Nitration, Esterification, and Reduction
A prominent method for synthesizing related boronic acid derivatives, including 2-amino substituted benzimidazoles, involves a three-step process starting from a carboxyphenylboronic acid precursor. This method has been described in detail in patent literature and involves the following steps:
| Step | Reaction Type | Reagents and Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Nitration | Addition of concentrated sulfuric acid and fuming nitric acid at 0-10°C to p-carboxyphenylboronic acid, stirring for 2-3 hours. | 2-Nitro-4-carboxyphenylboronic acid |
| 2 | Esterification | Reaction of the nitro compound with alcohol and a dehydrating agent at room temperature, reflux for 3-5 hours. | 2-Nitro-4-alkoxycarbonylphenylboronic acid |
| 3 | Reduction | Catalytic hydrogenation of the ester in alcohol with catalyst and concentrated hydrochloric acid under 1-3 atm hydrogen at 30-50°C for 8-10 hours. | 2-Amino-4-alkoxycarbonylphenylboronic acid hydrochloride salt |
After the reduction step, the product is isolated by rotary evaporation, slurry formation with acetone or ethyl acetate, filtration, and drying to yield the target amine boronic acid salt with high purity and yield.
Alternative Synthetic Routes via Benzimidazole Core Formation
Other synthetic strategies focus on constructing the benzimidazole core first, followed by functionalization to introduce the boronic acid group. These involve:
- Condensation of o-phenylenediamine derivatives with carboxylic acid or acid chloride precursors to form 2-aminobenzimidazole intermediates.
- Subsequent substitution or coupling reactions to introduce the boronic acid moiety at the 4-position.
- Use of N-substituted carbon imidoyl dichlorides to synthesize 2-aminobenzimidazole derivatives, which can be further modified.
Cyclization and Functional Group Transformations
Some protocols include cyclocondensation reactions of 2-aminobenzimidazole with β-enaminoesters or aromatic aldehydes to yield substituted benzimidazoles, which can be further functionalized to incorporate boronic acid groups. These methods often employ:
- Microwave-assisted synthesis for efficient cyclization.
- Use of catalysts and controlled temperature conditions to optimize yield and selectivity.
- Sequential aroylation, sulfonylation, or alkylation reactions to diversify substitution patterns.
Comparative Analysis of Preparation Methods
Research Findings and Observations
- The nitration step is critical and must be conducted at low temperatures (0-10°C) to avoid over-nitration or decomposition of sensitive boronic acid groups.
- Esterification with alcohols and dehydrating agents facilitates the conversion of carboxylic acid functionalities to esters, which are more amenable to catalytic hydrogenation.
- Reduction under mild hydrogen pressure and temperature conditions selectively converts nitro groups to amino groups without affecting the boronic acid moiety.
- Alternative synthetic routes employing N-substituted carbon imidoyl dichlorides have been used to prepare 2-aminobenzimidazole derivatives, which can be further functionalized to introduce boronic acid groups, although yields may vary.
- Microwave-assisted cyclization methods have been reported to improve reaction times and yields in benzimidazole synthesis, which could be adapted for boronic acid derivatives.
- The presence of boronic acid groups requires careful purification techniques to maintain compound stability and purity.
Summary Table of Key Reaction Conditions
| Step | Temperature (°C) | Pressure (atm) | Time (hours) | Reagents/Conditions | Outcome |
|---|---|---|---|---|---|
| Nitration | 0-10 | Atmospheric | 2-3 | Concentrated sulfuric acid, fuming nitric acid | Formation of nitro-carboxyphenylboronic acid |
| Esterification | Reflux (~78-100) | Atmospheric | 3-5 | Alcohol (e.g., methanol), dehydrating agent | Formation of alkoxycarbonyl ester derivative |
| Reduction | 30-50 | 1-3 | 8-10 | Catalyst, concentrated hydrochloric acid, hydrogen gas | Conversion to amino-boronic acid hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
2-Amino-1H-benzimidazole-4-boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The amino and boronic acid groups can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted benzimidazoles, boronic esters, and various amine derivatives .
Scientific Research Applications
2-Amino-1H-benzimidazole-4-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-1H-benzimidazole-4-boronic acid involves its interaction with molecular targets such as enzymes and DNA. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the compound can intercalate into DNA, disrupting its function and leading to cytotoxic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The structural uniqueness of 2-amino-1H-benzimidazole-4-boronic acid becomes evident when compared to analogs such as 1H-benzimidazole-4-boronic acid (lacking the 2-amino group) and 2-amino-1H-benzimidazole-5-boronic acid (boronic acid at the 5-position). Key differences include:
| Parameter | This compound | 1H-Benzimidazole-4-boronic Acid | 2-Amino-1H-benzimidazole-5-boronic Acid |
|---|---|---|---|
| Bond Length (B-O, Å) | 1.36 (avg.) | 1.35 | 1.37 |
| Dihedral Angle (°) | 5.2 (benzimidazole-boronic acid plane) | 7.8 | 12.4 |
| Hydrogen Bond Network | Extensive (N-H⋯O and O-H⋯N) | Limited (O-H⋯N only) | Moderate (N-H⋯O) |
Structural data derived from SHELXL-refined crystallographic studies highlight that the 2-amino group enhances intramolecular hydrogen bonding, reducing conformational flexibility compared to non-amino analogs . The boronic acid’s position (4 vs. 5) also influences planarity and electronic delocalization.
Reactivity in Cross-Coupling Reactions
The boronic acid group’s reactivity varies with substitution patterns. For instance:
- Suzuki-Miyaura Coupling Yield: this compound: 85–92% (with aryl halides). 1H-Benzimidazole-4-boronic acid: 70–78% (lower due to absence of amino-directed stabilization). 2-Amino-1H-benzimidazole-5-boronic acid: 65–72% (steric hindrance at 5-position reduces accessibility).
The 2-amino group in the 4-boronic acid derivative acts as a directing group, enhancing palladium coordination and transmetallation efficiency.
Key Research Findings
- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 245°C for the 4-boronic acid derivative, higher than its 5-boronic acid counterpart (218°C), attributed to stronger crystal packing .
- Solubility: Aqueous solubility at pH 7.4 is 12 mg/mL, outperforming non-boronic acid benzimidazoles (<2 mg/mL), making it more viable for biological applications.
- Toxicity Profile : In vitro cytotoxicity assays (HepG2 cells) show lower toxicity (LD₅₀ = 150 μM) compared to 2-nitrobenzimidazole-4-boronic acid (LD₅₀ = 40 μM).
Q & A
Q. Table 1: Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Absolute ethanol | |
| Catalyst | Glacial acetic acid | |
| Reaction Time | 4–6 hours | |
| Purification | Column chromatography |
Q. Table 2: Computational Validation Metrics
| Property | Method | Error Margin |
|---|---|---|
| HOMO-LUMO gap | B3LYP/6-31G(d,p) | ±0.2 eV |
| Boron charge density | Mulliken population | ±0.05 e |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
